N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
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Description
“N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazoloquinolines often involves the use of acidic catalysts . A new pathway for the synthesis of pyrazoloquinolines involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Molecular Structure Analysis
The molecular structure of pyrazoloquinolines consists of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines often involve the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This catalyst exhibits several advantages such as low cost, non-toxicity, porosity, stability, and easily adjustable chemical surface .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinolines can be greatly influenced by the substituents on the parent structure . Many pyrazoloquinolines exhibit emission properties, both in solutions and even in a solid state .
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-2-12-24-19-16(13-15-10-6-7-11-17(15)21-19)18(23-24)22-20(25)14-8-4-3-5-9-14/h6-7,10-11,13-14H,2-5,8-9,12H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNJASMYGYNHRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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